2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole
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Overview
Description
2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes indole and pyridine moieties connected through a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole involves multiple steps, starting with the preparation of the indole and pyridine precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then coupled with pyridine and piperazine moieties through various condensation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as methanesulfonic acid, and solvents like methanol to facilitate the reactions . The final product is purified through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of indole derivatives.
2-methyl-3H-indole: A simpler indole derivative with similar structural features.
Pyridine derivatives: Compounds with pyridine moieties that exhibit similar chemical properties.
Uniqueness
2-methyl-3-[{4-[(2-methyl-3H-indol-3-yl)(pyridin-2-yl)methyl]piperazin-1-yl}(pyridin-2-yl)methyl]-1H-indole is unique due to its combination of indole, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .
Properties
CAS No. |
1132709-46-6 |
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Molecular Formula |
C34H34N6 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-methyl-3-[[4-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperazin-1-yl]-pyridin-2-ylmethyl]-3H-indole |
InChI |
InChI=1S/C34H34N6/c1-23-31(25-11-3-5-13-27(25)37-23)33(29-15-7-9-17-35-29)39-19-21-40(22-20-39)34(30-16-8-10-18-36-30)32-24(2)38-28-14-6-4-12-26(28)32/h3-18,31,33-34,38H,19-22H2,1-2H3 |
InChI Key |
LSPMWFUTMYCCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1C(C3=CC=CC=N3)N4CCN(CC4)C(C5=CC=CC=N5)C6=C(NC7=CC=CC=C76)C |
Origin of Product |
United States |
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